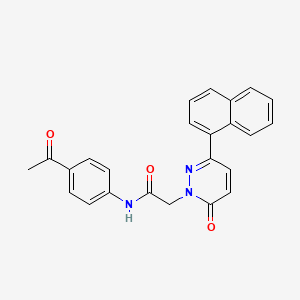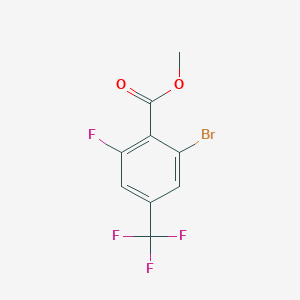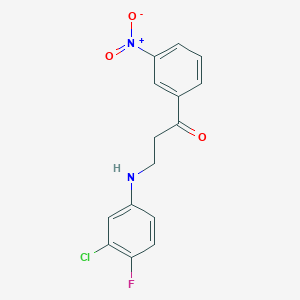
3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone, also known as 3-CFN-1-NP, is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule that has been used for the synthesis of various compounds, as well as for the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Biocatalysis
3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone serves as a chiral intermediate in the asymmetric synthesis of antidepressant drugs, utilizing various microbial reductases expressed in Escherichia coli. The yeast reductase YOL151W showed high activity and selectivity, exclusively generating the (S)-alcohol product with an enantiomeric excess of 100%. This process highlights the compound's utility in producing optically pure intermediates for pharmaceutical applications, supported by the development of an efficient NADPH regeneration system and a homology model of YOL151W to understand the exclusive production of (S)-alcohol in the reduction process (Choi et al., 2010).
Potential Cytotoxic Agents
Research on the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including derivatives of this compound, demonstrates the compound's potential as a potent cytotoxic agent. These derivatives were synthesized via Mannich reactions, yielding new compounds with potential implications in developing cancer therapies. This study serves as a guide for reaction conditions in synthesizing compounds with similar chemical structures, indicating the broader relevance of such derivatives in medicinal chemistry (Mete et al., 2007).
Photoluminescence Properties
Research into the photoluminescence properties of π-extended fluorene derivatives, including those related to this compound, reveals significant insights into the development of fluorescent solvatochromic dyes. These compounds exhibit high fluorescence quantum yields and unique on–off behavior of emission by solvents, offering potential applications in optical and electronic devices (Kotaka et al., 2010).
Antibacterial Agents
Further research delves into the antibacterial properties of related compounds, focusing on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These studies highlight the compound's role in developing new antibacterial agents, offering insights into optimizing substituents for maximal efficacy and minimal toxicity. Enoxacin, a particularly potent antibacterial agent identified through these studies, exemplifies the therapeutic potential of such derivatives (Matsumoto et al., 1984).
Propiedades
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-9-11(4-5-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMNYRURGBCIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
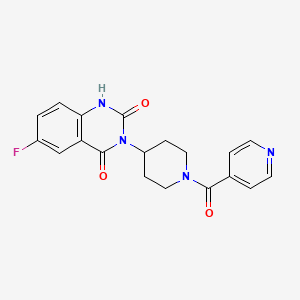
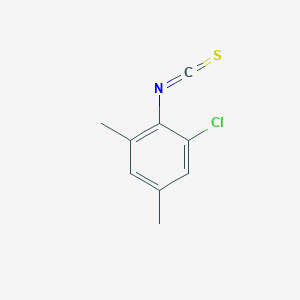
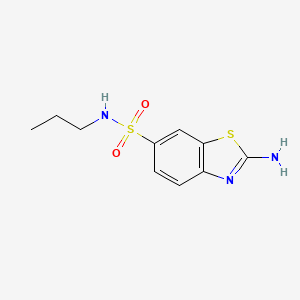
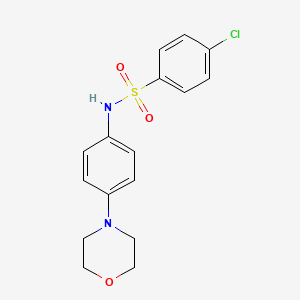
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
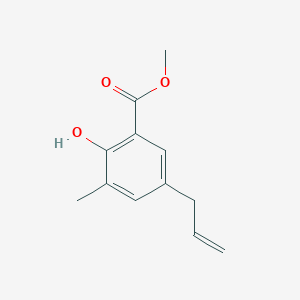
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836600.png)
![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)
